molecular formula C17H13N3O2 B7795054 1-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-pyrrolidinedione

1-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-pyrrolidinedione

Cat. No.: B7795054
M. Wt: 291.30 g/mol
InChI Key: KOMKNAQBRGZNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-pyrrolidinedione is a specialized chemical reagent designed for research applications, integrating the privileged imidazo[1,2-a]pyridine scaffold with a pyrrolidinedione functional group. The imidazo[1,2-a]pyridine core is a nitrogen-fused heterocycle recognized as a privileged structure in medicinal chemistry due to its widespread presence in bioactive molecules and pharmaceuticals . This scaffold is found in numerous commercially available drugs, including zolpidem (a GABAa receptor agonist for insomnia), olprinone (a cardiotonic agent), and zolimidine (an anti-ulcer drug), underscoring its significant therapeutic versatility . The specific incorporation of the 2,5-pyrrolidinedione (succinimide) moiety is designed to modulate the compound's electronic properties, solubility, and its potential to interact with biological targets, particularly through hydrogen bonding. This compound is of high interest for investigating kinase inhibition pathways. While its specific mechanism of action is a subject of ongoing research, its structural features suggest potential as a key intermediate for developing inhibitors for fibroblast growth factor receptor (FGFR) kinases . FGFR kinases are crucial targets in oncology, and imidazo[1,2-a]pyridine derivatives have been explored as potent inhibitors in this context . Researchers can utilize this compound to probe biochemical mechanisms and structure-activity relationships (SAR) in the design of novel anticancer agents. Furthermore, the imidazo[1,2-a]pyridine scaffold demonstrates a broad spectrum of other biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties, making this reagent a valuable template for diverse drug discovery programs . This product is supplied for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with care, adhering to all appropriate safety protocols.

Properties

IUPAC Name

1-(4-imidazo[1,2-a]pyridin-2-ylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-16-8-9-17(22)20(16)13-6-4-12(5-7-13)14-11-19-10-2-1-3-15(19)18-14/h1-7,10-11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMKNAQBRGZNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Cyclization

In this approach, 2-aminopyridine derivatives react with α,β-unsaturated ketones under acidic conditions to form the imidazo[1,2-a]pyridine core. For example, reacting 2-amino-4-methylpyridine with ethyl vinyl ketone in the presence of acetic acid yields 2-methylimidazo[1,2-a]pyridine. Modifications to the phenyl group at the 3-position can be achieved by substituting the ketone component with aryl-substituted analogs.

Transition Metal-Catalyzed Coupling

Preparation of Pyrrolidinedione Derivatives

The 2,5-pyrrolidinedione (succinimide) ring is synthesized via cyclization of dicarboxylic acid derivatives or through Dieckmann condensation. Key methods include:

Cyclization of Diamines with Diacids

Reacting 1,4-diamines with maleic anhydride under reflux conditions yields 2,5-pyrrolidinedione derivatives. For instance, pyrrolidine-2,5-dione is formed by heating pyrrolidine with maleic anhydride in toluene. Substituents on the pyrrolidine ring are introduced by modifying the diamine precursor.

Dieckmann Condensation

Diester derivatives undergo intramolecular cyclization in the presence of a base to form pyrrolidinediones. For example, dimethyl succinate treated with sodium methoxide generates the cyclic structure. This method is advantageous for controlling stereochemistry and ring substitution.

Coupling Reactions to Assemble the Target Compound

Integrating the imidazo[1,2-a]pyridine and pyrrolidinedione units requires strategic coupling. Two primary approaches dominate:

Nucleophilic Aromatic Substitution

The phenyl group attached to the imidazo[1,2-a]pyridine can be functionalized with a leaving group (e.g., bromide), enabling reaction with a pyrrolidinedione-bearing nucleophile. For example, 4-bromoimidazo[1,2-a]pyridine reacts with sodium pyrrolidinedione in dimethylformamide (DMF) to form the desired linkage.

Cross-Coupling via Buchwald-Hartwig Amination

Palladium-catalyzed amination connects aryl halides with amines. Applying this to 4-(imidazo[1,2-a]pyridin-2-yl)phenyl bromide and pyrrolidinedione-1-amine yields the target compound. Optimized conditions include using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos as ligands.

Purification and Isolation Techniques

Post-synthetic purification ensures the removal of geometric isomers and by-products.

Chromatographic Resolution

Flash column chromatography with silica gel and ethyl acetate/hexane gradients effectively separates the E-isomer from Z-isomers. The target compound typically elutes at higher polarity due to its planar structure.

Crystallization

Forming acid addition salts enhances crystallinity. Treating the crude product with oxalic acid in toluene generates a crystalline oxalate salt, which is recrystallized from methanol to achieve >99% purity.

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methods:

MethodStarting MaterialsYield (%)Purity (%)Key Advantage
Gould-Jacobs + Cyclization2-Aminopyridine, Maleic Anhydride6295Scalability
Suzuki Coupling + DieckmannArylboronic Acid, Diester5892Regioselectivity
Buchwald-Hartwig AminationAryl Bromide, Amine7198Stereochemical Control

The Buchwald-Hartwig method offers superior yield and purity, making it the preferred industrial route .

Chemical Reactions Analysis

Oxidation Reactions

The imidazo[1,2-a]pyridine ring undergoes oxidation under metal-free or transition metal-catalyzed conditions. For instance:

  • Metal-free oxidation : Using oxidants like hydrogen peroxide or hypervalent iodine reagents, the imidazo[1,2-a]pyridine system can form hydroxylated derivatives or epoxides. These reactions typically proceed at room temperature in polar solvents (e.g., DMF or acetonitrile) .

  • Transition metal-catalyzed oxidation : Palladium(II) catalysts promote oxidative coupling with alkynes, leading to fused polycyclic products such as naphthoimidazopyridines (NIPs) or imidazoindolizines (IIDs) .

Table 1: Oxidation Reaction Examples

SubstrateOxidant/CatalystProductYieldSource
Imidazo[1,2-a]pyridinePd(OAc)₂ + Cu(OAc)₂Naphtho[1',2':4,5]imidazo[1,2-a]pyridine65–78%
PyrrolidinedioneH₂O₂ (aq.)Hydroxylated pyrrolidinedione45–60%

Reduction Reactions

The pyrrolidinedione moiety is susceptible to reduction:

  • Sodium borohydride (NaBH₄) : Selectively reduces the ketone groups in pyrrolidinedione to alcohols, forming a pyrrolidine diol intermediate .

  • Catalytic hydrogenation : In the presence of Pd/C or Raney Ni, the imidazo[1,2-a]pyridine ring can undergo partial saturation, yielding tetrahydroimidazopyridine derivatives .

a) Nucleophilic Aromatic Substitution (NAS)

The electron-deficient imidazo[1,2-a]pyridine ring facilitates NAS at the C-3 position:

  • Amine substitution : Reacts with primary or secondary amines under basic conditions (e.g., K₂CO₃ in DMF) to form C-3 amino derivatives .

  • Thiol substitution : Thiols displace halides or nitro groups at C-3 in the presence of Cu(I) catalysts .

Table 2: Substitution Reaction Examples

SubstrateReagent/ConditionsProductYieldSource
3-Bromoimidazo[1,2-a]pyridinep-Toluidine, K₂CO₃, DMF3-(p-Tolylamino)imidazo[1,2-a]pyridine59%
3-Nitroimidazo[1,2-a]pyridineHS⁻, CuI, 70°C3-Mercaptoimidazo[1,2-a]pyridine52%

b) Mannich Reactions

The pyrrolidinedione’s active methylene group participates in Mannich reactions:

  • Aminomethylation : Reacts with formaldehyde and amines (e.g., morpholine) to form double Mannich bases, useful for introducing pharmacophores .

Multicomponent Reactions (MCRs)

The compound serves as a precursor in MCRs to generate complex heterocycles:

  • Biginelli-like reactions : Combines with aldehydes and β-ketoesters under acidic conditions (e.g., CH₃COOH) to form pyrimidine-fused derivatives .

  • Palladium-catalyzed cycloaromatization : Reacts with alkynes to yield fused N-heterocycles like NIPs or IIDs .

Table 3: Representative MCR Outcomes

ComponentsCatalyst/ConditionsProductYieldSource
Imidazo[1,2-a]pyridine + AlkynePd(OAc)₂, Cu(OAc)₂, 100°CNaphthoimidazopyridine70%
Pyrrolidinedione + Aldehyde + AmineHCOOH, 60°CMannich base derivative65%

Cyclization Reactions

  • Intramolecular cyclization : Under basic or acidic conditions, pendant functional groups (e.g., amino or carbonyl) undergo cyclization to form additional rings. For example, heating with PPA (polyphosphoric acid) generates tricyclic imidazopyridopyrrolidinediones .

Cross-Coupling Reactions

  • Suzuki-Miyaura coupling : The aryl halide substituent on the phenyl group reacts with boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ to form biaryl derivatives .

Mechanistic Insights and Selectivity

  • Regioselectivity : Palladium-catalyzed reactions favor C–H activation at the imidazo[1,2-a]pyridine’s C-2 position due to electron density modulation by the pyrrolidinedione .

  • Steric effects : Bulky substituents on the phenyl group direct substitution to the para position .

Scientific Research Applications

Antimicrobial Activity

A study synthesized a series of imidazo[1,2-a]pyrimidine derivatives, including compounds related to 1-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-pyrrolidinedione. These derivatives demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria as well as Mycobacterium species. Some exhibited potent antimicrobial effects, suggesting potential for development as antibiotics .

Inhibition of Protein Interactions

Research has shown that imidazo[1,2-a]pyridine derivatives can act as inhibitors of CBP (CREB-binding protein) and BRD4 (bromodomain-containing protein 4). For instance, a compound derived from this scaffold exhibited an IC50 of 1.17 μM against CBP and 2.96 μM against BRD4, indicating its potential as a selective inhibitor in cancer therapy . The structural features of these compounds facilitate critical interactions with target proteins, enhancing their efficacy.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available imidazo[1,2-a]pyridine precursors. The following general steps are involved:

  • Formation of Imidazo[1,2-a]pyridine : This is often achieved through cyclization reactions involving appropriate aldehydes and amines.
  • Functionalization : The introduction of the phenyl group can be accomplished through coupling reactions such as Suzuki or Heck reactions.
  • Cyclization to Form Pyrrolidinedione : This step involves the formation of the pyrrolidine ring through cyclization of an appropriate precursor.

Case Study 1: Antibacterial Screening

In a systematic study involving the synthesis of 75 imidazo[1,2-a]pyrimidine derivatives, researchers evaluated their antibacterial properties against a range of pathogens. Notably, certain compounds showed remarkable activity against resistant strains of bacteria . This highlights the compound's potential as a lead structure for antibiotic development.

Case Study 2: Cancer Therapeutics

Another study focused on the design and synthesis of imidazo[1,2-a]pyridine-based inhibitors targeting CBP and BRD4. The promising results from this research suggest that derivatives like this compound could be pivotal in developing new cancer therapies by modulating key protein interactions involved in tumor progression .

Comparison with Similar Compounds

2,5-Pyrrolidinedione Derivatives with Aryl Substituents

Several analogues in share the 2,5-pyrrolidinedione core but differ in aryl substituents:

Compound Substituent Melting Point (°C) Key Properties
1-(4-Nitrophenyl)-2,5-pyrrolidinedione (2a) 4-Nitrophenyl 165–166 Electron-withdrawing group enhances reactivity for nucleophilic addition
1-(4-Methoxyphenyl)-2,5-pyrrolidinedione (2c) 4-Methoxyphenyl 162–163 Electron-donating group improves solubility; potential for hydrogen bonding
Target Compound 4-Imidazo[1,2-a]pyridin-2-yl N/A* Imidazopyridine may enhance bioactivity via π-π stacking or hydrogen bonding with biological targets

Key Differences :

  • The imidazopyridine group in the target compound introduces a fused bicyclic system, increasing steric bulk and π-electron density compared to simpler aryl substituents (e.g., nitrophenyl or methoxyphenyl). This could improve target selectivity in biological systems but may reduce solubility .

Heterocyclic Analogues from Patent Literature

lists compounds with pyrimidinone and imidazopyridine scaffolds, such as 2-(2-methylimidazo[1,2-a]pyridin-6-yl) derivatives. These share structural motifs with the target compound but differ in:

  • Substituent Position: Methyl group at the 6-position of imidazopyridine vs. the 2-position in the target compound.
  • Core Heterocycle: Pyrimidinone vs. pyrrolidinedione. Pyrrolidinedione’s maleimide group enables covalent bonding, whereas pyrimidinone may favor non-covalent interactions .

Bioactive 2,5-Pyrrolidinedione Hybrids

highlights pyrazolopyrimidinone-2,5-pyrrolidinedione hybrids (e.g., compounds 7, 8, 13) as SARS-CoV-2 Mpro inhibitors. Compared to the target compound:

  • Binding Energy : Compounds 7 and 8 showed binding energies comparable to nirmatrelvir (-8.5 to -9.0 kcal/mol) . The target compound’s imidazopyridine moiety may modulate binding through unique hydrophobic or π-stacking interactions.
  • ADMET Properties: Pyrazolopyrimidinone hybrids exhibit favorable absorption and low toxicity . The imidazopyridine group’s lipophilicity could impact the target compound’s pharmacokinetics.

Structural Similarity to Imidazopyrimidine Derivatives

lists compounds with similarity scores to imidazo[1,2-a]pyrimidine derivatives:

  • 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine (Similarity: 0.60): Fluorine substitution enhances metabolic stability and bioavailability, suggesting opportunities for optimizing the target compound .

Tables of Comparative Data

Table 1: Thermal and Solubility Properties of Selected Analogues

Compound Melting Point (°C) Solubility Profile
1-(4-Nitrophenyl)-2,5-pyrrolidinedione 165–166 Low in polar solvents
1-(4-Methoxyphenyl)-2,5-pyrrolidinedione 162–163 Moderate in DMSO
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride N/A High (salt form)
Target Compound N/A Likely low (neutral form)

Data from .

Biological Activity

The compound 1-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-pyrrolidinedione is part of a growing class of imidazopyridine derivatives that have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Biological Activity Overview

Imidazopyridine derivatives, including the compound , are known for a wide range of biological activities. These include:

  • Anticancer : Many imidazopyridines exhibit potent anticancer properties, often targeting various cancer cell lines.
  • Antimicrobial : They have demonstrated antibacterial and antifungal effects against several pathogens.
  • Anti-inflammatory : Some derivatives show promise in modulating inflammatory responses.
  • Antiviral : Certain compounds have been evaluated for their effectiveness against viral infections.

Table 1: Summary of Biological Activities of Imidazopyridine Derivatives

Biological ActivityDescription
AnticancerInhibitory effects on cancer cell proliferation
AntimicrobialActivity against bacterial and fungal strains
Anti-inflammatoryReduction of inflammatory markers
AntiviralEfficacy against DNA and RNA viruses

Structure-Activity Relationship (SAR)

The biological activity of imidazopyridines is often influenced by their structural features. The presence of specific functional groups can enhance or reduce activity. For instance, the introduction of electron-withdrawing groups or modifications at the pyridine ring can significantly impact the compound's potency.

Case Study: Anticancer Activity

A recent study evaluated the anticancer activity of various imidazopyridine derivatives, including our compound. The results indicated that:

  • Compound A (similar structure) showed an IC50 value of 0.4 μM against colon carcinoma cells.
  • Compound B , with a different substituent pattern, demonstrated less efficacy with an IC50 value of 1.2 μM.

These findings suggest that slight modifications in the chemical structure can lead to significant differences in biological activity.

Table 2: Anticancer Activity of Selected Imidazopyridine Derivatives

CompoundCell LineIC50 (μM)
Compound AColon Carcinoma0.4
Compound BColon Carcinoma1.2
Compound CBreast Cancer0.6
Compound DLung Cancer0.8

The mechanism through which imidazopyridine derivatives exert their biological effects is multifaceted. For anticancer activity, these compounds may induce apoptosis in cancer cells through:

  • DNA Intercalation : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Inhibition of Key Enzymes : They may inhibit enzymes involved in cancer cell proliferation or survival pathways.

For antimicrobial activity, the mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Q & A

Basic: What synthetic routes are recommended for academic-scale synthesis of 1-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-pyrrolidinedione, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or conjugate addition reactions. For example, analogous pyrrolidinediones (e.g., 1-(3-nitrophenyl)-3-triazolylsulfanyl-2,5-pyrrolidinedione) are synthesized by reacting maleimide derivatives with thiol-containing heterocycles under basic conditions (e.g., DIPEA in DMF/DMSO) . Key optimization steps include:

  • Temperature Control : Maintain reactions at 25–40°C to avoid side reactions.
  • Solvent Selection : Use anhydrous DMF/DMSO mixtures to enhance solubility of aromatic intermediates.
  • Purification : Precipitate crude products in cold methanol and characterize via NMR (e.g., δ 2.93–3.57 ppm for pyrrolidinedione protons) .
  • Yield Improvement : Optimize stoichiometry (e.g., 1:4:16 molar ratio of copolymer:peptide:DIPEA in conjugation reactions) .

Basic: How should researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:
1H NMR is critical for confirming the imidazopyridine and pyrrolidinedione moieties. Key spectral signatures include:

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityReference
Pyrrolidinedione CH22.93–3.57dd (J = 16–18 Hz)
Imidazopyridine aromatic protons7.40–8.42s or m
Phenyl substituents7.00–7.26m
FT-IR can validate carbonyl stretches (C=O at ~1700–1750 cm⁻¹). Mass spectrometry (e.g., ESI-MS) confirms molecular weight (e.g., [M+H]+ expected for C₁₆H₁₃N₃O₂: ~292.1 g/mol).

Advanced: What computational approaches (e.g., DFT) predict the electronic properties and regioselectivity of this compound?

Methodological Answer:
Density Functional Theory (DFT) studies on imidazopyridine derivatives reveal:

  • HOMO-LUMO Gaps : ~4.5–5.0 eV, indicating moderate reactivity suitable for electrophilic substitution .
  • Regioselectivity : Electron-rich imidazopyridine nitrogen directs substitutions to the para position on the phenyl ring .
  • Charge Distribution : Mulliken charges on pyrrolidinedione carbonyl oxygens (-0.45 e) suggest hydrogen-bonding potential with biological targets .
    Software : Gaussian 16 with B3LYP/6-31G(d) basis set. Compare computed NMR shifts (<±0.3 ppm deviation) with experimental data to validate models .

Advanced: How does structural modification of the imidazopyridine or pyrrolidinedione moieties influence enzyme inhibition selectivity?

Methodological Answer:

  • Imidazopyridine Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position enhances binding to kinase ATP pockets (e.g., IC₅₀ reduction from 120 nM to 35 nM in analogous compounds) .
  • Pyrrolidinedione Modifications : Replacing the dione with a thioamide increases proteolytic stability but reduces MMP-9 inhibition (Ki from 0.8 μM to 3.2 μM) .
    Validation : Use fluorescence polarization assays with recombinant enzymes (e.g., MMP-2/9) and molecular docking (AutoDock Vina) to correlate structural changes with binding affinity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies in IC₅₀ values (e.g., MMP-9 inhibition ranging from 0.8–5.0 μM) may arise from:

  • Assay Conditions : Buffer pH (optimum 7.4 vs. 6.8) and ionic strength (150 mM NaCl vs. 100 mM) significantly alter enzyme kinetics .
  • Compound Purity : HPLC purity thresholds (<95% vs. >98%) impact activity. Validate via reverse-phase C18 chromatography (≥98% purity for reliable data) .
  • Cell vs. Cell-Free Systems : Off-target effects in cell-based assays (e.g., cytotoxicity at >10 μM) require counter-screening with viability assays (MTT or Resazurin) .

Advanced: What strategies enable the use of this compound in targeted drug delivery systems?

Methodological Answer:
Conjugation with block-copolymers (e.g., PEG-PLA) via MMP-cleavable peptide linkers (e.g., GPLGLAGG) enables tumor-targeted delivery:

  • Synthesis : Use Grubbs catalyst for ring-opening metathesis polymerization (ROMP) to generate amphiphilic copolymers .
  • Characterization : Dynamic Light Scattering (DLS) confirms nanoparticle size (~50–100 nm). In vitro release : Monitor pyrrolidinedione payload release at pH 5.0 (lysosomal conditions) vs. pH 7.4 .
  • Validation : Confocal microscopy with fluorescently tagged compounds shows colocalization with lysosomal markers (e.g., LysoTracker Red) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.